REACTION_CXSMILES
|
C[C:2]1[C:7]2[CH:8]=[CH:9][O:10][C:6]=2[CH:5]=[CH:4][C:3]=1C=O.ClC1C(C(OO)=[O:21])=CC=CC=1.[OH-].[Na+].Cl.[Na+].[Cl-]>C(Cl)Cl.C(OCC)(=O)C>[O:10]1[C:6]2[CH:5]=[CH:4][CH:3]=[CH:2][C:7]=2[CH2:8][CH:9]1[OH:21] |f:2.3,5.6|
|
Name
|
|
Quantity
|
33.06 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC2=C1C=CO2)C=O
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=CC=C1C(=O)OO
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
185 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
810 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Name
|
|
Quantity
|
580 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 17 hours
|
Duration
|
17 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
extracted with 5% NaHCO3 (2×725 mL)
|
Type
|
EXTRACTION
|
Details
|
The aqueous layers were back extracted with additional portions of ethyl acetate (290 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic layers dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
TEMPERATURE
|
Details
|
cooled with an ice bath
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×1200 mL)
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 20% NaCl (2×900 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO 4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting dark oil (51 g) was chromatographed through a large (9 cm diameter) column of flash silica gel
|
Type
|
WASH
|
Details
|
Elution with 12.5% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |